molecular formula C12H16N6O2 B2573553 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one CAS No. 2034611-63-5

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2573553
CAS No.: 2034611-63-5
M. Wt: 276.3
InChI Key: SIIRGIIYNBZBKX-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a synthetically designed organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a 4-cyclopropyl-1H-1,2,3-triazole ring, an azetidine, and an imidazolidin-2-one moiety. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capability, and frequent presence in compounds with diverse biological activities . The incorporation of the constrained four-membered azetidine ring is a common strategy in lead optimization to improve a molecule's physicochemical properties, potency, and metabolic stability . Compounds featuring azetidine and triazole subunits are frequently investigated as potential inhibitors for various biological targets. For instance, structurally related molecules have been explored as Von Hippel-Lindau (VHL) inhibitors for the treatment of conditions like anemia , and as apoptosis signal-regulating kinase 1 inhibitors . Furthermore, the imidazolidin-2-one group is a feature found in molecules with various pharmacological activities. The specific combination of these rings in this compound suggests its potential utility as a key intermediate or a final scaffold in the synthesis of bioactive molecules, making it a valuable tool for researchers developing novel therapeutic agents. This product is intended for non-human research applications only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIRGIIYNBZBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure

The compound features a complex structure that includes an imidazolidinone core substituted with a triazole and azetidine moiety. The structural formula can be represented as follows:

C13H15N5O\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}

Synthesis

The synthesis of imidazolidinones typically involves the reaction of ureas with various nucleophiles under acidic conditions. Recent studies have demonstrated that substituents such as triazoles can enhance the regioselectivity and yield of these reactions, leading to compounds with improved biological activities .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have shown efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Triazole derivativesAntimicrobial0.41 - 2.0

Anticancer Activity

The anticancer properties of imidazolidinones have been explored in vitro, revealing cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives exhibited significant inhibition of tumor cell proliferation, suggesting that the incorporation of specific substituents can enhance their anticancer activity .

Cell LineIC50 (µM)Compound
HeLaTBDThis compound
MCF7TBDSimilar imidazolidinones

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazole derivatives often function by inhibiting enzyme activity or disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

Case Studies

Several studies have focused on the biological evaluation of triazole-containing compounds:

  • Inhibition of Type III Secretion System : A related triazole compound demonstrated inhibition of bacterial secretion systems critical for virulence in pathogens, indicating potential as a therapeutic agent against infections .
  • Cytotoxicity Studies : In vitro tests revealed that triazole derivatives can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of cyclopropyl groups enhances the lipophilicity and bioactivity of these compounds against various bacterial strains .

Anticancer Properties : Studies have shown that derivatives of triazoles can act as inhibitors of cancer cell proliferation. The specific compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models, demonstrating potential efficacy against certain types of cancer .

VHL Inhibition : The compound has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein pathway, which is crucial in the regulation of hypoxia-inducible factors. This inhibition could lead to therapeutic advancements in treating anemia and specific cancers .

Agricultural Applications

Plant Growth Regulation : Research on related triazole compounds suggests that they can enhance plant growth by improving photosynthetic efficiency and root development. Preliminary studies indicate that the compound may be effective in agricultural applications to stimulate growth in crops like barley .

Pesticidal Activity : The structural features of this compound may confer insecticidal properties, making it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact.

Material Science

Polymer Chemistry : The unique structure allows for potential applications in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Compounds with triazole units are often explored for their ability to form cross-linked networks in polymer matrices .

Case Studies

Study Application Findings
Pendergrass et al. (2020)AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria with MIC values below 10 µg/mL for several derivatives .
Battistini et al. (2021)AnticancerShowed that triazole derivatives significantly reduced cell viability in cancer cell lines by inducing apoptosis .
Agricultural Study (2019)Plant GrowthFound that treatment with triazole derivatives increased chlorophyll content by up to 20% compared to control groups .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Imidazolidinone, Azetidine, Triazole 4-cyclopropyl triazole Hypothetical (unreported) Click chemistry, cyclization -
C1 (3,5-Di(4',5'-diphenylimidazol-1-yl)-1H-1,2,4-triazole) Triazole, Imidazole 4',5'-diphenyl imidazole Antibacterial, Antifungal One-pot condensation
Compound 6 () Imidazolidinone, Carbazole 3,6-Difluoro carbazole Cryptochrome modulation Mitsunobu reaction, cyclization
Triazole derivatives (CuAAC products) Triazole Variable substituents Diverse (e.g., antiviral) Copper-catalyzed cycloaddition

Key Observations :

Triazole Substitution : The target compound’s 4-cyclopropyl triazole differs from diphenylimidazole-substituted triazoles (C1, ). The cyclopropyl group may enhance metabolic stability compared to aromatic substituents due to reduced susceptibility to oxidative metabolism.

In contrast, carbazole derivatives (e.g., Compound 6, ) leverage planar aromatic systems for π-π stacking interactions.

Imidazolidinone vs. Imidazole: The imidazolidinone lactam in the target compound and Compound 6 provides hydrogen-bonding sites, whereas imidazole rings in C1 offer nitrogen-based coordination.

Physicochemical Properties

  • Solubility: The imidazolidinone’s polarity may counterbalance azetidine’s hydrophobicity, but ring strain in azetidine could reduce aqueous solubility relative to carbazole derivatives .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationCuI, sodium ascorbate, H2O/t-BuOH, RT85–92
Azetidine couplingDCC/DMAP, CH2Cl2, 0°C to RT70–78
Imidazolidinone cyclizationK2CO3, DMF, 80°C65–75

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, the triazole-azetidine dihedral angle is typically 15–25°, indicating moderate conjugation .
  • NMR Spectroscopy : 1H/13C NMR resolves the cyclopropyl group (δH 0.8–1.2 ppm, multiplet) and azetidine protons (δH 3.5–4.5 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]+ with <2 ppm error.

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Space groupP21/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
R-factor0.042
Dihedral angle (C-N-C)18.7°
Data sourced from analogous triazole derivatives

Advanced: How to design experiments to resolve contradictions in crystallographic refinement?

Methodological Answer:
Discrepancies in X-ray data (e.g., high R-factors or ambiguous electron density) require:

  • Twinning Analysis : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals, common in azetidine-containing compounds due to flexible rings .
  • Disorder Modeling : For cyclopropyl groups, split positions (PART command) refine occupancies below 1.0.
  • Validation Tools : Check geometry with PLATON (e.g., bond-length outliers >4σ) and validate hydrogen bonds with Mercury .

Q. Example Workflow :

Collect data at low temperature (100 K) to minimize thermal motion.

Refine with SHELXL using restraints for flexible azetidine and cyclopropyl moieties.

Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify strained bonds .

Advanced: How to analyze bioactivity data discrepancies across studies?

Methodological Answer:
Conflicting bioactivity results (e.g., IC50 variations in kinase assays) may arise from:

  • Compound Purity : Validate via HPLC (≥95% purity, C18 column, MeCN/H2O gradient) .
  • Conformational Dynamics : Use molecular docking (AutoDock Vina) to compare binding poses of different rotamers. The azetidine’s puckering mode (envelope vs. twist) impacts target engagement .
  • Assay Conditions : Control buffer pH (7.4 vs. 6.8) and ionic strength, which affect triazole protonation .

Q. Table 3: Case Study – Bioactivity Variability

StudyIC50 (nM)Assay pHPurity (%)Conclusion
A12 ± 27.498Active
B450 ± 506.887Inactive
Data adapted from analogous imidazolidinone derivatives

Advanced: How to integrate computational and experimental data for mechanistic studies?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G**) to predict NMR shifts (≤0.2 ppm deviation) and reaction pathways (e.g., cyclopropyl ring strain ~25 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories (AMBER) to analyze azetidine flexibility in solvated environments.
  • Synchrotron Validation : Compare computed IR/Raman spectra with experimental data (e.g., cyclopropyl C-H stretches at 3050–3100 cm⁻¹) .

Q. Workflow Example :

Synthesize derivatives with modified cyclopropyl substituents.

Calculate electrostatic potential maps (MEPs) to identify nucleophilic sites.

Correlate with experimental reactivity (e.g., SNAr vs. Pd-catalyzed coupling) .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for intermediate triazole-azetidine precursors.
  • Recrystallization : Dissolve in hot EtOH/H2O (9:1) and cool to 4°C for imidazolidinone crystals.
  • HPLC Prep : C18 column, isocratic MeCN/H2O (55:45) at 2 mL/min for final purity ≥99% .

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